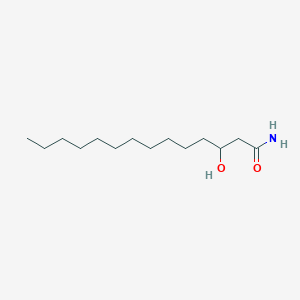
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cycloundecane ring with multiple methyl groups and double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Various substituents can replace the hydrogen atoms on the methyl groups or the cycloundecane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on cycloundecane rings.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6,9-Tetramethylcycloundeca-4,8-dienone: This compound has a similar structure but includes a ketone group instead of an alcohol group.
2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene: This compound has a similar cycloundecane ring but with different positions of double bonds.
Uniqueness
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
53643-42-8 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2,6,6,9-tetramethylcycloundeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10,13-14,16H,6-8,11H2,1-4H3 |
InChI-Schlüssel |
JXLVPCWSMFUWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CC(CC=C(CCC1O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



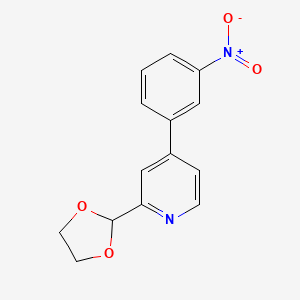
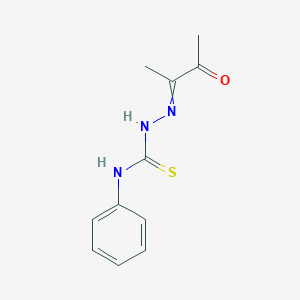
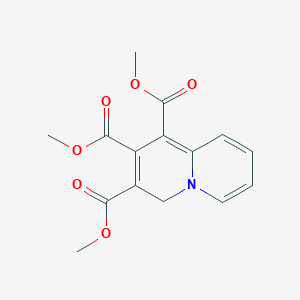
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

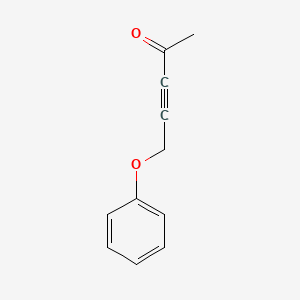

silane](/img/structure/B14644234.png)
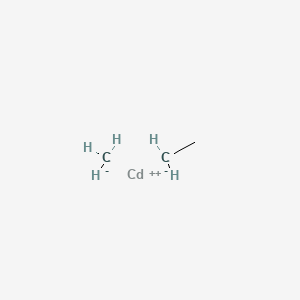
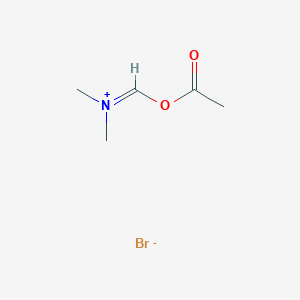
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

